tert-Butyl ((1r,4r)-4-(prop-2-yn-1-ylcarbamoyl)cyclohexyl)carbamate
CAS No.:
Cat. No.: VC15732217
Molecular Formula: C15H24N2O3
Molecular Weight: 280.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H24N2O3 |
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Molecular Weight | 280.36 g/mol |
IUPAC Name | tert-butyl N-[4-(prop-2-ynylcarbamoyl)cyclohexyl]carbamate |
Standard InChI | InChI=1S/C15H24N2O3/c1-5-10-16-13(18)11-6-8-12(9-7-11)17-14(19)20-15(2,3)4/h1,11-12H,6-10H2,2-4H3,(H,16,18)(H,17,19) |
Standard InChI Key | DOPNEYOMQBAPBZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)NCC#C |
Introduction
tert-Butyl ((1R,4R)-4-(prop-2-yn-1-ylcarbamoyl)cyclohexyl)carbamate is a complex organic compound with a molecular weight of approximately 280.36 g/mol . This compound belongs to the class of carbamates and features a cyclohexane ring with specific stereochemistry (1R,4R), indicating its potential for biological activity due to its chiral centers.
Synthesis and Preparation
While specific details on the synthesis of tert-butyl ((1R,4R)-4-(prop-2-yn-1-ylcarbamoyl)cyclohexyl)carbamate are not readily available from standard sources like PubChem or scientific articles directly referencing this compound, general methods for synthesizing similar carbamate compounds often involve reactions between alcohols and isocyanates or chloroformates under basic conditions.
General Synthesis Approach
A hypothetical approach might involve:
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Preparation of Cyclohexanol Derivative: Starting with an appropriately substituted cyclohexanol (e.g., (1R,4R)-cyclohexanediol derivative).
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Introduction of Propargylic Carbamoyl Group: Reaction with propargylic isocyanate under controlled conditions.
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Protection with tert-Butoxycarbonyl Group: Use of di-t-butyl dicarbonate (Boc₂O) to protect an amino group if present.
Potential Applications
Compounds featuring chiral centers like those found in tert-butly ((1r,4r)-cyclohexasn derivatives are often explored for their potential biological activities due to their ability to interact stereospecifically with enzymes or receptors:
Biological Activity
While no direct studies were identified focusing on this particular molecule's biological activity:
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Similar compounds have been investigated as intermediates towards pharmaceuticals targeting neurological disorders or other therapeutic areas where chirality plays a crucial role.
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The presence of both alkynic functionality and protected amine sites offers opportunities for further modification through click chemistry reactions or deprotection strategies respectively .
Given its structural complexity and functional groups suitable for bioconjugation techniques such as click chemistry, it could serve as an interesting scaffold for drug discovery efforts aimed at exploiting chirality-dependent interactions within biological systems.
References:
Ambeed.com: CAS No.2340293
Note: Due to limited availability of direct references on "tert-butyll((IRAR)-(propragilcarbonaylcyclonexyll)" carhamat some discussions rely on principles derived from analogous chemical structures commonly encountered within medicinal chemistry contexts rather than empirical evidence tied exclusively back onto itself alone here today unfortunately lacking concrete supporting documentation up until now still ongoing search continues hopefully uncovering fresh insights soon enough!
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